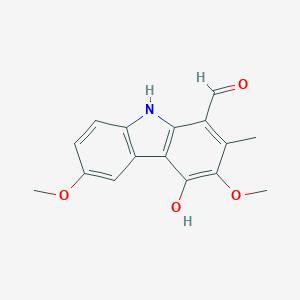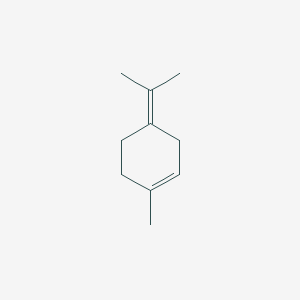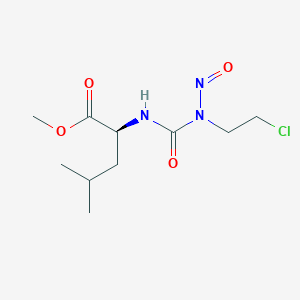
Leu CNU
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is a synthetic compound with the molecular formula C10H18ClN3O4 and a molecular weight of 279.72 g/mol This compound is a derivative of leucine, an essential amino acid, and is characterized by the presence of a nitrosocarbamoyl group attached to the leucine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves several steps. One common method includes the reaction of leucine methyl ester with 2-chloroethyl isocyanate to form the corresponding carbamoyl derivative. This intermediate is then treated with nitrous acid to introduce the nitroso group, resulting in the formation of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the chloroethyl group.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a reagent in organic synthesis to introduce nitrosocarbamoyl groups into other molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical tool.
Medicine: Investigated for its cytostatic activity, which could make it a candidate for anticancer drug development.
作用机制
The mechanism of action of Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- involves the interaction of its functional groups with biological targets. The nitrosocarbamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its cytostatic effects .
相似化合物的比较
Similar Compounds
N-((2-chloroethyl)nitrosocarbamoyl)-glycyl-L-leucine methyl ester: A similar compound with a glycine residue instead of leucine.
N-((2-chloroethyl)nitrosocarbamoyl)-L-valine methyl ester: A derivative with valine instead of leucine.
Uniqueness
Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester, L- is unique due to its specific combination of functional groups and the presence of the leucine backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
102586-03-8 |
|---|---|
分子式 |
C10H18ClN3O4 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C10H18ClN3O4/c1-7(2)6-8(9(15)18-3)12-10(16)14(13-17)5-4-11/h7-8H,4-6H2,1-3H3,(H,12,16)/t8-/m0/s1 |
InChI 键 |
IPNGOEYIKUFLIC-QMMMGPOBSA-N |
SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
手性 SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O |
规范 SMILES |
CC(C)CC(C(=O)OC)NC(=O)N(CCCl)N=O |
Key on ui other cas no. |
102586-03-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


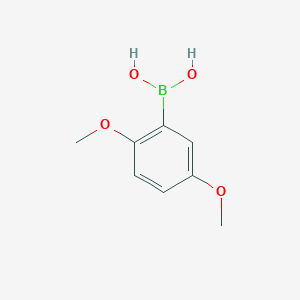
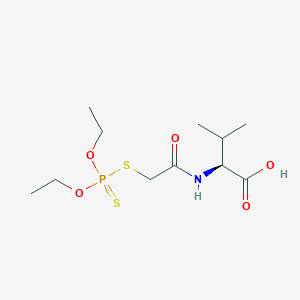
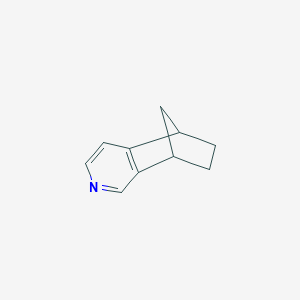
![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
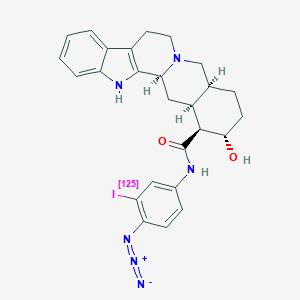
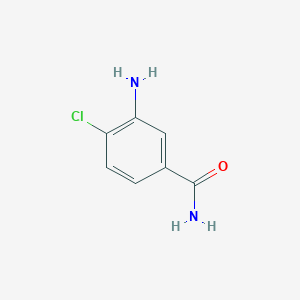
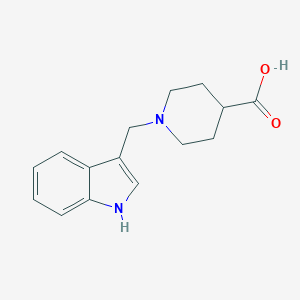


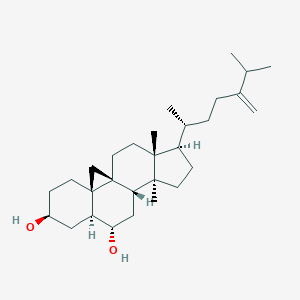
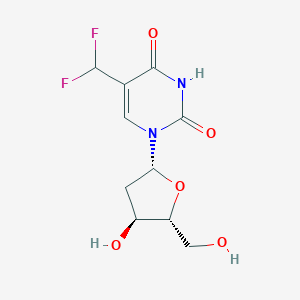
![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
